molecular formula C25H27N3O2S B2980812 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide CAS No. 898452-46-5

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide

Cat. No.: B2980812
CAS No.: 898452-46-5
M. Wt: 433.57
InChI Key: LJOBVPVLRRHHGR-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide is a synthetic organic compound that features an indoline, thiophene, and mesityloxalamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline ring.

    Introduction of the Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the Oxalamide Linkage:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:

    Oxidation: The indoline and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Functional groups on the indoline or thiophene rings can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biological studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The indoline and thiophene rings could facilitate binding to specific sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(indolin-1-yl)ethyl)-N2-mesityloxalamide
  • N1-(2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide
  • N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-benzoxalamide

Uniqueness

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide is unique due to the combination of indoline, thiophene, and mesityloxalamide moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide is a synthetic compound notable for its complex structure, which includes an indole ring, a thiophene moiety, and an oxalamide functional group. This unique architecture contributes to its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C18H21N3O2SC_{18}H_{21}N_{3}O_{2}S, with a molecular weight of approximately 343.45 g/mol.

The biological activity of this compound is largely influenced by its structural components:

  • Indole and Thiophene Groups : These heterocycles are known for their ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and infectious processes.
  • Oxalamide Functional Group : This moiety can enhance the compound's solubility and bioavailability, making it more effective in biological systems.

Potential Therapeutic Applications

Research indicates that compounds structurally related to this compound exhibit a range of biological activities:

  • Anti-inflammatory Properties : Similar derivatives have demonstrated the ability to reduce inflammation, suggesting potential use in treating inflammatory diseases.
  • Antioxidant Activity : The compound may possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related conditions.
  • Antitubercular Effects : Molecular docking studies have indicated that related compounds could be effective against tuberculosis, highlighting their relevance in infectious disease treatment.

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameMolecular FormulaBiological Activity
N1-Ethyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamideC18H21N3O2SAnti-inflammatory
N1-(3-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamideC22H20ClN3O2SAntitubercular
N1-(4-methylphenyl)-N2-(indolin-3-yloxyacetyl)amideC20H22N4O3Antioxidant

This comparative analysis underscores the potential of this compound as a lead compound for further drug development.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of Indole Derivative : Achieved through Fischer indole synthesis or Biltz synthesis.
  • Thiophene Introduction : Utilizes palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
  • Final Assembly : The oxalamide group is attached via nucleophilic substitution.

Biological Testing

In vitro studies have shown that derivatives with similar structures exhibit significant anti-inflammatory and antioxidant activities. For instance, one study reported that a related compound reduced pro-inflammatory cytokines in macrophage cell lines, indicating its potential as an anti-inflammatory agent.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity of this compound with various protein targets associated with inflammation and infectious diseases. These studies are critical for understanding how modifications to the compound's structure can enhance its efficacy against specific targets.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c1-16-13-17(2)23(18(3)14-16)27-25(30)24(29)26-15-21(22-9-6-12-31-22)28-11-10-19-7-4-5-8-20(19)28/h4-9,12-14,21H,10-11,15H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOBVPVLRRHHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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